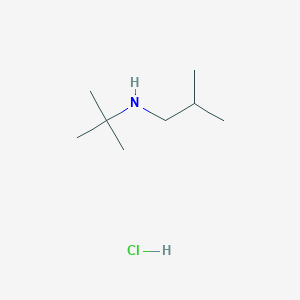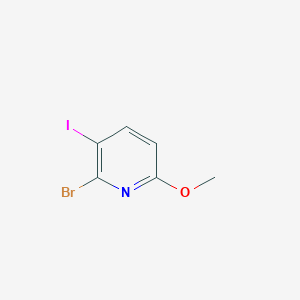
2-Bromo-3-iodo-6-methoxypyridine
Overview
Description
2-Bromo-3-iodo-6-methoxypyridine is a pyridine derivative. It has a molecular formula of C6H5BrINO and a molecular weight of 313.92 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine, iodine, and methoxy groups attached to it . The SMILES string representation of the molecule is COc1ccc(I)nc1Br .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 313.92 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as a key precursor in the synthesis of complex molecular structures. For instance, it has been utilized in the preparation of 2,3-pyridyne precursors, which are crucial intermediates for generating substituted pyridynes. These intermediates can react regioselectively with other compounds, such as 2-methoxyfuran and 2-methylfuran, demonstrating the compound's utility in organic synthesis and the construction of intricate molecular architectures (Walters, Carter, & Banerjee, 1992).
Metalation and Halogenation Reactions
The compound is involved in studies on the deprotonation of methoxypyridines using mixed lithium–iron combinations, showcasing its role in metalation and halogenation reactions. This includes investigations into the efficiency of different iron sources in promoting such reactions, thereby contributing to our understanding of the mechanistic aspects of metal-mediated halogen exchange processes (Nagaradja et al., 2012).
Nitration Reactions
In addition, 2-Bromo-3-iodo-6-methoxypyridine has been implicated in nitration studies, particularly examining the directive influence of the N-oxide group during nitration of pyridine N-oxide derivatives. This research sheds light on how substituents affect the nitration outcomes, leading to the selective formation of nitro derivatives, and underscores the compound's significance in facilitating targeted synthetic transformations (Hertog, Ammers, & Schukking, 2010).
Amination Reactions
The versatility of this compound is further exemplified in amination reactions. Studies have explored its reactivity with potassium amide in liquid ammonia, leading to a mix of amino derivatives. Such reactions are essential for understanding the mechanisms of amination and the role of pyridyne intermediates in rearrangements and substitution reactions (Pieterse & Hertog, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromo and iodo pyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
It is known that such compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromo and iodo groups on the pyridine ring can act as leaving groups, allowing the carbon they were attached to form a bond with a new group .
Biochemical Pathways
As a reagent in organic synthesis, it can be used to create a wide variety of compounds, potentially affecting many different biochemical pathways depending on the final product .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties would largely depend on the final compound it is used to create .
Result of Action
As a reagent in organic synthesis, its effects would largely depend on the final compound it is used to create .
Action Environment
Factors such as temperature, ph, and solvent can affect the course of the reactions it is used in .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-iodo-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential use in the synthesis of p38α mitogen-activated protein kinase inhibitors . These interactions are crucial as they can modulate the activity of enzymes and proteins, thereby influencing various biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to the modulation of pro-inflammatory cytokine release, impacting cellular responses to inflammation . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. For instance, its role in the inhibition of p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . This inhibition can result in altered cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have indicated that there is a threshold dose beyond which the compound can cause significant changes in cellular function and metabolism . Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter the levels of metabolites within cells. For instance, its interaction with enzymes involved in the p38α mitogen-activated protein kinase pathway can influence the production of pro-inflammatory cytokines and other signaling molecules . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound within cells is essential for understanding its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
2-bromo-3-iodo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGRARQBSSJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



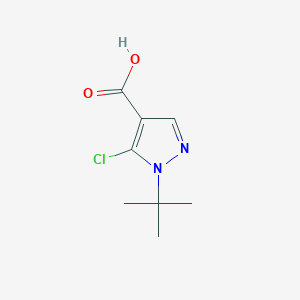

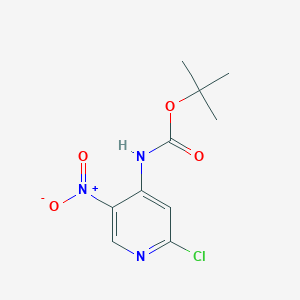
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
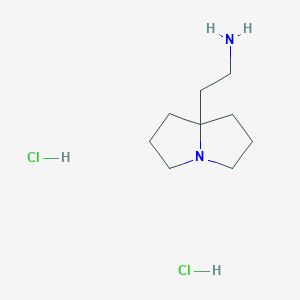

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)



![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
